molecular formula C14H16N2O4 B2891482 N-(1H-Indol-5-ylmethyl)-N-methylamine CAS No. 709649-72-9

N-(1H-Indol-5-ylmethyl)-N-methylamine

Cat. No. B2891482
CAS RN: 709649-72-9
M. Wt: 276.292
InChI Key: KRVJSPYHDIXOSA-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1H-Indol-5-ylmethyl)-N-methylamine” is a chemical compound that contains an indole nucleus . Indole is a benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . It is an important heterocyclic system that provides the skeleton to many bioactive compounds .


Synthesis Analysis

A number of new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are prepared by the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide in the presence of sodium methoxide in DMF .


Molecular Structure Analysis

The molecular structure of “N-(1H-Indol-5-ylmethyl)-N-methylamine” is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Electrophilic substitution occurs readily on indole due to excessive -electrons delocalization .

Scientific Research Applications

Synthesis of Disubstituted 1-(Indolin-5-yl)methanamines

N-(1H-Indol-5-ylmethyl)-N-methylamine can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines . These compounds have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins .

Safety And Hazards

“N-(1H-Indol-5-ylmethyl)-N-methylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It is harmful if swallowed .

Future Directions

The future directions of “N-(1H-Indol-5-ylmethyl)-N-methylamine” research could involve further exploration of its diverse biological activities and potential therapeutic possibilities . It could also involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

1-(1H-indol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6,11-12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAPGMOAKIBNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Indol-5-ylmethyl)-N-methylamine

Synthesis routes and methods

Procedure details

Indole-5-carbaldehyde (1.0 g, 6.9 mmol) was dissolved in anhydrous methanol (15 mL). Methylamine (9.9 mL of 2M solution in methanol, 19.8 mmol) was added and the reaction was stirred for 3 hr. The solution was concentrated to a yellow oil and then dissolved into anhydrous methanol (20 mL). Sodium borohydride (262 mg, 6.9 mmol) was added and the mixture was stirred overnight. Water (1 mL) was added and the solution was concentrated. Sodium hydroxide (5 mL, 1N) was added and the product was extracted with ethyl acetate (3×20 mL), dried over MgSO4 and concentrated to afford the title compound as a brown oil (980 mg, 91%). 1H NMR (200 MHz, CDCl3) δ 8.60 (s, 1H), 7.56 (s, 1H), 7.35-7.15 (m, 3H), 6.55 (m, 1H), 3.85 (s, 2H), 2.49 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Quantity
262 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Yield
91%

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